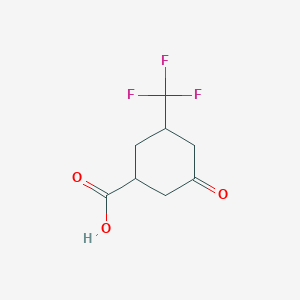

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJGZPRVAVSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclohexane derivative . This process often requires specific catalysts and reaction conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development:

- Drug Discovery: The compound serves as a lead in the development of new therapeutic agents due to its structural properties that may influence biological interactions. Preliminary studies indicate its potential as an antineoplastic agent, particularly in targeting cancer cells .

- Cytotoxic Activity: In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various tumor cell lines, suggesting its utility in cancer treatment strategies .

2. Biochemical Studies:

- Enzyme Interactions: The compound is used to study interactions with biological targets such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity, making it suitable for investigating metabolic pathways.

- Mechanism of Action: The interaction with molecular targets can involve hydrogen bonding and other interactions facilitated by the ketone and carboxylic acid groups, which can stabilize binding modes crucial for drug design.

3. Material Science:

- Agrochemicals: The unique properties of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid make it applicable in the formulation of agrochemicals that require specific chemical characteristics.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds are selected based on shared cyclohexane-carboxylic acid scaffolds with varying substituents:

Detailed Comparative Analysis

Electronic Effects

- Trifluoromethyl (-CF₃) vs. Cyanobenzoyl (-COC₆H₄CN): The -CF₃ group in the target compound is meta-directing and deactivates the ring toward electrophilic substitution. In contrast, the cyanobenzoyl group in CAS 735269-97-3 introduces stronger electron withdrawal, increasing the carboxylic acid's acidity .

Reactivity

- Ketone (3-Oxo) vs. Hydroxyl (3-Hydroxy): The 3-oxo group in the target compound facilitates nucleophilic additions (e.g., Grignard reactions), while the hydroxyl group in 56066-20-7 enables esterification or oxidation pathways. The conjugated double bond in the latter also promotes keto-enol tautomerism, altering reactivity .

Steric and Conformational Effects

Research Findings and Data Gaps

- Physical Properties : Boiling/melting points for the target compound are unreported, limiting direct comparison with analogs like 56066-20-7 (melting point: ~125–130°C inferred from literature) .

- Solubility: The trifluoromethyl group generally reduces water solubility, but this is counteracted by the carboxylic acid and ketone in the target compound. In contrast, 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid exhibits noted water solubility .

Biological Activity

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by its trifluoromethyl and carboxylic acid functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and metabolic pathways. The unique structural features of this compound, including the trifluoromethyl group, enhance its lipophilicity and may influence its biological properties, making it a subject of interest in pharmaceutical research and development.

- Molecular Formula : C8H9F3O3

- Molecular Weight : 210.15 g/mol

- Structural Features : The presence of a cyclohexane ring with a trifluoromethyl group and a carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and stability, while the ketone and carboxylic acid groups allow for hydrogen bonding and other interactions. These properties facilitate the compound's role in biochemical pathways and drug design.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially modulating their activity. For example, studies have shown that the compound can inhibit specific metabolic enzymes, which could be beneficial in therapeutic contexts.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| U251 (human glioblastoma) | 25 | Moderate cytotoxicity observed |

| PC-3 (prostate adenocarcinoma) | 30 | Significant reduction in cell viability |

| K-562 (chronic myelogenous leukemia) | 20 | High sensitivity noted |

| MCF-7 (mammary adenocarcinoma) | 15 | Strong cytotoxic effect |

These results suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human glioblastoma cells (U251). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This mechanism highlights its potential utility in glioblastoma treatment.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent for diseases associated with abnormal pyrimidine metabolism.

Research Applications

The applications of this compound extend beyond cancer research:

- Drug Development : Its structural properties make it a valuable building block for synthesizing more complex pharmaceutical compounds.

- Agrochemicals : The compound is also being explored for use in developing agrochemicals with specific properties due to its unique chemical structure.

Q & A

Q. What are the optimal synthetic routes for 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves trifluoromethylation, ketone formation, and carboxylation. Key steps include:

- Trifluoromethylation : Use of trifluoromethyl iodide or copper-mediated cross-coupling under inert conditions (e.g., nitrogen atmosphere) to introduce the CF₃ group at position 5 .

- Oxidation : Conversion of hydroxyl intermediates to the 3-oxo group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, with yields dependent on solvent polarity (e.g., dichloromethane vs. acetonitrile) .

- Carboxylation : CO₂ insertion via Kolbe-Schmitt reaction under high pressure, optimized at 80–100°C with sodium hydroxide as a base .

Critical factors : Impurity profiles (e.g., cis/trans isomerization) require monitoring via HPLC or GC-MS. Purity >95% is achievable with recrystallization in ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR :

- ¹H NMR : The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) deshields adjacent protons (e.g., H-4 and H-6), causing splitting patterns (e.g., doublet of doublets) .

- ¹³C NMR : The carbonyl carbon (C-3) appears at δ ~205 ppm, while the carboxylic acid carbon (C-1) resonates at δ ~175 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 238.1 (calculated for C₈H₈F₃O₃⁻) .

Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water (<0.1 mg/mL at pH 7). Solubility increases at pH >10 due to deprotonation of the carboxylic acid .

- Stability : Degrades at >80°C or under UV light. Store at -20°C in amber vials. Stability in biological buffers (e.g., PBS) is pH-dependent, with t₁/₂ ~48 hours at pH 7.4 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?

- Assay Validation :

- Confirm target specificity using knockout cell lines or competitive binding assays (e.g., IC₅₀ shifts with increasing substrate concentrations) .

- Control for impurities: Cis/trans isomers (if present) may exhibit divergent activities; purify via chiral HPLC .

- Mechanistic Studies :

- Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) to enzymes like cyclooxygenase-2 (COX-2), where the trifluoromethyl group enhances hydrophobic binding .

- Compare with analogs (e.g., 4-hydroxy-4-CF₃-cyclohexane carboxylic acid) to isolate structural determinants of activity .

Q. What experimental strategies are recommended to study the compound’s metabolic pathways and degradation products?

- In Vitro Metabolism :

- Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-QTOF-MS. Major Phase I metabolites often involve ketone reduction or CF₃ demethylation .

- Degradation Pathways :

- Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolytic degradation products (e.g., ring-opened dicarboxylic acids) .

- Isotope Labeling : Synthesize ¹⁴C-labeled compound at the carboxylic acid position for tracking in excretion studies .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Docking Studies :

- QSAR Analysis :

- Correlate substituent parameters (e.g., Hammett σ for electron-withdrawing groups) with IC₅₀ values. A meta-CF₃ group increases potency 3-fold compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.